molecular formula C9H10FNO2 B8700356 Acetamide, N-(4-fluoro-2-methoxyphenyl)-

Acetamide, N-(4-fluoro-2-methoxyphenyl)-

Cat. No.: B8700356
M. Wt: 183.18 g/mol
InChI Key: KLFPJTDWZIYCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-fluoro-2-methoxyphenyl)-, is a substituted acetamide derivative characterized by a fluorine atom at the para position and a methoxy group at the ortho position of the phenyl ring. This compound belongs to a broader class of N-arylacetamides, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

N-(4-fluoro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

KLFPJTDWZIYCAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Key Analogs :

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
  • Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Property Acetamide, N-(4-fluoro-2-methoxyphenyl)- Compound 47 Compound 49
Substituents 4-Fluoro, 2-methoxy phenyl 3,5-Difluorophenyl Thiazol-2-yl
Antimicrobial Activity Not reported in evidence Gram-positive bacteria (+++) Fungi (+++)
Key Feature Electron modulation via F/OCH₃ Enhanced lipophilicity (F) Heterocyclic thiazole moiety

The target compound lacks the sulfonyl-piperazine and heterocyclic moieties present in Compounds 47 and 49, which are critical for their antimicrobial efficacy . However, its methoxy group may improve solubility compared to purely halogenated analogs.

Anticancer Activity

Key Analogs :

  • Compound 38 : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • Compound 39 : N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
Property Acetamide, N-(4-fluoro-2-methoxyphenyl)- Compound 38 Compound 39
Substituents 4-Fluoro, 2-methoxy phenyl 4-Methoxyphenyl + quinazoline 2-Methoxyphenyl + quinazoline
Anti-Cancer Activity Not reported in evidence HCT-1, MCF-7 (IC₅₀ < 10 µM) SF268, PC-3 (IC₅₀ < 10 µM)

The quinazoline-sulfonyl groups in Compounds 38 and 39 contribute to their potent anticancer activity, which the target compound lacks. However, the fluorine atom in the target may enhance DNA intercalation or kinase inhibition, a hypothesis requiring experimental validation .

Enzyme Inhibition

Key Analogs :

  • Compound 12i : N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide
  • MAO-B Inhibitors: Naphthoquinone-aryltriazole acetamides
Property Acetamide, N-(4-fluoro-2-methoxyphenyl)- Compound 12i Naphthoquinone Analogs
Target Enzymes Not reported in evidence α-Glucosidase, α-amylase MAO-B, AChE, BChE
Inhibition Type - Non-competitive (α-glucosidase) Competitive (MAO-B)
Key Feature F/OCH₃ substituents Bromophenyl + thiazine core Extended π-conjugation

The target compound’s lack of a thiazine or naphthoquinone moiety limits direct comparison with these enzyme inhibitors. However, its fluorine atom could stabilize interactions with enzyme active sites, similar to bromine in Compound 12i .

Physicochemical Properties

Key Analogs :

  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
Property Acetamide, N-(4-fluoro-2-methoxyphenyl)- N-(3-Cl-4-F-phenyl) Analog CAS 247592-74-1
Substituents 4-F, 2-OCH₃ 3-Cl, 4-F, 4-OCH₃ 4-NO₂, 2-OCH₃, 4-formyl
Electron Effects Moderate EWG (F) + EWG (OCH₃) Strong EWG (Cl, F) Strong EWG (NO₂, formyl)
Lipophilicity (LogP) Estimated ~2.5 Higher (Cl/F increase LogP) Lower (NO₂ reduces LogP)

The nitro and formyl groups in CAS 247592-74-1 enhance electrophilic reactivity, whereas the target compound’s fluorine and methoxy groups balance lipophilicity and solubility .

Preparation Methods

Reaction Mechanism and Process Design

The continuous flow method, as described by K?ckinger et al. (2020), involves a two-step telescoped process: acetylation of 4-fluoro-2-methoxyaniline followed by nitration. The amine group is protected via acetylation to prevent undesired side reactions during subsequent nitration. Acetic acid and acetic anhydride are employed as acetylating agents under kinetically controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide derivative (Fig. 1).

Reaction Conditions:

  • Temperature: 25–90°C (acetylation), 0–20°C (nitration)

  • Residence Time: 10–15 minutes (acetylation), 4–5 hours (nitration)

  • Catalyst: None required for acetylation; fuming nitric acid for nitration.

Scalability and Yield Optimization

The continuous flow system utilizes modular microreactors to enhance heat and mass transfer, mitigating risks associated with exothermic nitration reactions. At pilot scale, the process achieves an 83% isolated yield (2 mol/h throughput) with >99% purity. Key advantages include:

  • Reduced thermal runaway risks due to precise temperature control.

  • In-line monitoring ensures consistent product quality.

  • Compatibility with telescoped processes, minimizing intermediate isolation.

Batch Acetylation with Acetic Anhydride

Industrial-Scale Synthesis

Patent WO2018207120A1 details a batch process for synthesizing N-(4-fluoro-2-methoxyphenyl)acetamide. In a typical procedure, 4-fluoro-2-methoxyaniline is reacted with acetic anhydride in acetic acid at 90°C for 3–5 hours (Table 1). The reaction is quenched with water, and the product is isolated via filtration or extraction.

Table 1: Batch Acetylation Parameters

ParameterValue
Substrate4-Fluoro-2-methoxyaniline
Acetylating AgentAcetic anhydride
SolventAcetic acid
Temperature90°C
Reaction Time3–5 hours
Yield87.38% (470 g scale)
Purity>98% (HPLC)

Purification and Characterization

The crude product is purified via recrystallization from petroleum ether, yielding a white crystalline solid. Structural confirmation is achieved through:

  • 1H NMR (CDCl3): δ 12.23 (s, 1H, NH), 7.02–8.42 (m, aromatic protons), 3.90 (s, 3H, OCH3).

  • IR Spectroscopy: Peaks at 1677 cm⁻¹ (C=O stretch) and 1514 cm⁻¹ (C-F stretch).

Alternative Protecting Group Strategies

Comparative Analysis of Protecting Groups

While acetylation is the most common method, other protecting groups have been explored for specialized applications:

  • Benzoylation: Offers higher stability but requires harsh deprotection conditions (e.g., concentrated HCl).

  • Carbamate Formation: Utilizes reagents like benzyl chloroformate, though it introduces additional synthetic steps.

Green Chemistry Approaches

Recent advances focus on solvent-free acetylation using microwave irradiation, reducing reaction times from hours to minutes. However, these methods remain experimental and lack industrial validation .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluoro-2-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React 4-fluoro-2-methoxyaniline with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Critical factors include:
  • Temperature control to minimize side reactions (e.g., over-acetylation).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Yield optimization : Typical yields range from 65–85%, with purity confirmed by HPLC (>95%) .

Q. How can the structural integrity of N-(4-fluoro-2-methoxyphenyl)acetamide be validated using spectroscopic techniques?

  • Methodological Answer : Combine NMR , IR , and mass spectrometry :
  • <sup>1</sup>H NMR : Expect signals for the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons (6.5–7.2 ppm, split due to fluorine coupling) .
  • <sup>19</sup>F NMR : A single peak near -115 ppm confirms the para-fluoro substituent .
  • IR : Strong absorption at ~1650 cm<sup>-1</sup> (C=O stretch) and 1250 cm<sup>-1</sup> (C-F stretch).
    Discrepancies in spectra may indicate impurities (e.g., unreacted aniline), resolved via recrystallization or preparative TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for N-(4-fluoro-2-methoxyphenyl)acetamide across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity variations : Use orthogonal purity assays (e.g., LC-MS, elemental analysis) to confirm compound integrity .
  • Assay conditions : Standardize cell-based assays (e.g., MIC for antimicrobial studies) using controls like ciprofloxacin. For example:
  • Antimicrobial testing : Adjust pH to 7.4 and use Mueller-Hinton broth for consistency .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., N-(4-chloro-2-methoxyphenyl)acetamide) to isolate fluorine's electronic effects .

Q. How can computational modeling predict the binding affinity of N-(4-fluoro-2-methoxyphenyl)acetamide to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) based on structural homology .
  • Docking parameters : Set grid boxes to encompass active sites (e.g., COX-2: 25 Å × 25 Å × 25 Å).
  • Validation : Compare results with experimental IC50 values from enzyme inhibition assays.
    Contradictions between in silico and in vitro data may require re-evaluating protonation states or solvent models .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of N-(4-fluoro-2-methoxyphenyl)acetamide?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mixture). Use SHELXL for refinement .
  • Key parameters : Monitor R1 values (<5%) and Flack parameter to confirm absolute configuration.
  • Challenges : Fluorine’s high electron density may cause anisotropic displacement artifacts; address this with high-resolution data (d-spacing < 0.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.